4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Keystone Intermediate for Kinase Inhibitor Discovery
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Keystone Intermediate for Kinase Inhibitor Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] Its role as a bioisostere of indole has made it a cornerstone in the development of kinase inhibitors. This guide provides a comprehensive overview of a plausible synthetic route to 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a highly valuable and functionalized intermediate. The strategic placement of the methoxy group at the 5-position and the iodo group at the 4-position offers orthogonal handles for extensive structure-activity relationship (SAR) studies. We will delve into the rationale behind the synthetic strategy, provide a detailed experimental protocol, and outline the essential characterization techniques required to validate the final compound's identity and purity.
Introduction: The Strategic Importance of Functionalized 7-Azaindoles
The 7-azaindole core is a recurring motif in drugs targeting protein kinases, with its unique hydrogen bonding capabilities enabling potent and selective interactions within the ATP-binding pocket.[3][4] The development of next-generation inhibitors often requires the precise installation of substituents around this core to optimize potency, selectivity, and pharmacokinetic properties.
4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is not just another derivative; it is a strategically designed building block.
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The 4-Iodo Group: This functionality is a versatile precursor for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This allows for the efficient introduction of diverse aryl, heteroaryl, alkyl, and amino moieties at a key vector for kinase interaction.
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The 5-Methoxy Group: The methoxy substituent at the 5-position can significantly influence the electronic properties of the ring system and can form crucial hydrogen bonds with the target protein, as seen in various fibroblast growth factor receptor (FGFR) inhibitors.[3]
This guide proposes a robust synthetic pathway, drawing upon established methodologies for the functionalization of the 7-azaindole nucleus.
Proposed Synthesis Pathway
While a direct one-pot synthesis is not documented, a logical and efficient multi-step sequence can be constructed from commercially available starting materials. The proposed pathway begins with the halogenation of the 7-azaindole core, followed by methoxylation.
Caption: Proposed synthetic pathway for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
Rationale for the Synthetic Strategy
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Step 1: Nitration. The synthesis commences with the regioselective nitration of 4-chloro-7-azaindole. The pyridine ring deactivates the adjacent positions, directing the electrophilic nitration to the 5-position of the electron-rich pyrrole ring.
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Step 2: Reduction. The nitro group is then reduced to an amine. A classic and effective method is the use of iron powder in the presence of an ammonium chloride solution, which is generally preferred over catalytic hydrogenation in the presence of a chloro-substituent to avoid dehalogenation.
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Step 3: Diazotization and Methoxylation. The resulting aniline is converted to a diazonium salt, which is subsequently displaced by methanol upon heating to install the desired methoxy group. This is a variation of the Sandmeyer reaction.
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Step 4: Halogen Exchange (Finkelstein Reaction). The final step involves a halogen exchange reaction to convert the 4-chloro substituent to the more reactive 4-iodo group. This is critical as the C-I bond is significantly more amenable to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. Using sodium iodide in the presence of acetyl chloride in acetonitrile is an effective method for this transformation.[5]
Detailed Experimental Protocol
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as fuming nitric acid, sulfuric acid, and acetyl chloride are highly corrosive and must be handled with extreme care.
Protocol: Synthesis of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Part 1: Synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
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To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (5.0 g, 32.7 mmol) portion-wise, maintaining the internal temperature below 10°C.
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Once dissolution is complete, add a pre-cooled mixture of fuming nitric acid (3.5 mL) and concentrated sulfuric acid (10 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 5°C.
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Stir the reaction mixture at 0-5°C for 2 hours.
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Carefully pour the reaction mixture onto crushed ice (200 g).
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Neutralize the resulting slurry by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7.
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Collect the yellow precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the title compound.
Part 2: Synthesis of 5-Amino-4-chloro-1H-pyrrolo[2,3-b]pyridine
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To a suspension of 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (from the previous step, ~32.7 mmol) in ethanol (100 mL) and water (25 mL), add ammonium chloride (17.5 g, 327 mmol).
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Heat the mixture to 70°C and add iron powder (9.1 g, 163.5 mmol) portion-wise over 30 minutes.
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Stir the reaction vigorously at reflux for 4 hours.
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Cool the mixture to room temperature and filter through a pad of Celite, washing the pad with hot ethanol.
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Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amine, which can be used directly in the next step.
Part 3: Synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
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Dissolve the crude 5-amino-4-chloro-1H-pyrrolo[2,3-b]pyridine (~32.7 mmol) in a mixture of methanol (100 mL) and sulfuric acid (5 mL) and cool to 0°C.
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Add a solution of sodium nitrite (2.5 g, 36.0 mmol) in water (10 mL) dropwise, keeping the temperature below 5°C.
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After stirring for 30 minutes at 0°C, heat the reaction mixture to reflux for 2 hours.
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Cool to room temperature and remove the methanol under reduced pressure.
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Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Purify by silica gel column chromatography to yield the methoxy derivative.
Part 4: Synthesis of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
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To a mixture of 4-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (e.g., 1.0 g, 5.5 mmol) and sodium iodide (2.5 g, 16.5 mmol) in acetonitrile (25 mL), slowly add acetyl chloride (0.8 mL, 11.0 mmol).[5]
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Seal the reaction vessel and heat the mixture at 80°C for 24-48 hours, monitoring by TLC or LC-MS.
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After cooling to room temperature, remove the acetonitrile under reduced pressure.
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To the residue, add a 10% aqueous potassium carbonate solution (50 mL) and extract with dichloromethane (3 x 30 mL).
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Wash the combined organic phases sequentially with 10% aqueous sodium bisulfite solution (to quench excess iodine) and saturated brine.[5]
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Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to give the pure 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Caption: General workflow for synthesis, purification, and characterization.
Expected Analytical Data
The following table summarizes the expected data for the successful characterization of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
| Analytical Technique | Parameter | Expected Result |
| Molecular Formula | - | C₈H₇IN₂O |
| Molecular Weight | - | 274.06 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | ~11.8 (br s, 1H, N-H), ~7.8 (d, 1H, H-6), ~7.3 (t, 1H, H-2), ~6.8 (d, 1H, H-7), ~6.5 (d, 1H, H-3), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | Chemical Shift (δ) | ~150.1, ~148.5, ~142.0, ~128.0, ~125.5, ~115.0, ~100.2, ~95.0 (Aromatic/Pyrrole C), ~56.5 (OCH₃) |
| Mass Spectrometry (ESI+) | m/z | 275.0 [M+H]⁺ |
| Appearance | - | Off-white to light brown solid |
| Melting Point | - | To be determined experimentally |
Note: NMR chemical shifts are estimations based on related structures and are subject to variation based on solvent and experimental conditions.
Conclusion and Future Applications
This guide outlines a robust and logical synthetic pathway to 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a highly valuable intermediate for drug discovery. The detailed protocol and characterization data provide a solid foundation for researchers to produce this compound with high purity. The true power of this molecule lies in its potential for diversification. The 4-iodo position serves as a linchpin for introducing a vast array of chemical functionalities, enabling the rapid exploration of chemical space and the optimization of lead compounds against therapeutic targets like FGFRs, NOX2, and other kinases.[4][6]
References
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Huang, Y., et al. (2013). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E. Available from: [Link]
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Corral, E., et al. (2018). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling/Heck reaction. Organic & Biomolecular Chemistry. Available from: [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]
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